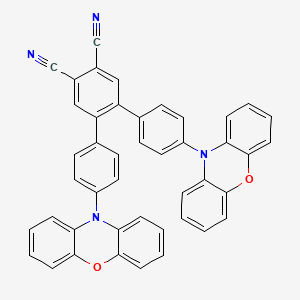

4,5-bis(4-phenoxazin-10-ylphenyl)benzene-1,2-dicarbonitrile

Beschreibung

4,5-bis(4-phenoxazin-10-ylphenyl)benzene-1,2-dicarbonitrile is a dicyanobenzene-derived chromophore with two phenoxazine-substituted phenyl groups at the 4,5-positions of the central benzene ring. This compound belongs to the class of X-shaped charge-transfer chromophores, characterized by their donor-acceptor architecture. The phenoxazine moieties act as electron donors, while the dicyanobenzene core serves as an electron-withdrawing unit, enabling intramolecular charge transfer (ICT) properties. Such derivatives are pivotal precursors for synthesizing functional phthalocyanines and subphthalocyanines, which find applications in nonlinear optics (NLO), dye-sensitized solar cells (DSSCs), organic light-emitting diodes (OLEDs), and photodynamic therapy .

The compound’s extended π-conjugation and rigid planar structure contribute to its thermal stability and photochemical robustness, making it suitable for optoelectronic applications. .

Eigenschaften

Molekularformel |

C44H26N4O2 |

|---|---|

Molekulargewicht |

642.7 g/mol |

IUPAC-Name |

4,5-bis(4-phenoxazin-10-ylphenyl)benzene-1,2-dicarbonitrile |

InChI |

InChI=1S/C44H26N4O2/c45-27-31-25-35(29-17-21-33(22-18-29)47-37-9-1-5-13-41(37)49-42-14-6-2-10-38(42)47)36(26-32(31)28-46)30-19-23-34(24-20-30)48-39-11-3-7-15-43(39)50-44-16-8-4-12-40(44)48/h1-26H |

InChI-Schlüssel |

HGVNXEVNBBVJGZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)C4=CC=C(C=C4)C5=C(C=C(C(=C5)C#N)C#N)C6=CC=C(C=C6)N7C8=CC=CC=C8OC9=CC=CC=C97 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

4,5-Bis(4-phenoxazin-10-ylphenyl)benzol-1,2-dicarbonitril unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Phenoxazin-Gruppen können oxidiert werden, um entsprechende Chinon-Derivate zu bilden.

Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, um Amin-Derivate zu erhalten.

Gängige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.

Substitution: Nukleophile wie Amine oder Alkohole können in Gegenwart einer Base verwendet werden.

Wissenschaftliche Forschungsanwendungen

4,5-Bis(4-phenoxazin-10-ylphenyl)benzol-1,2-dicarbonitril hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese komplexer organischer Moleküle und Materialien verwendet.

Biologie: Die Derivate der Verbindung werden auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und krebshemmende Eigenschaften.

Medizin: Es wird derzeit erforscht, ob es als therapeutisches Mittel in verschiedenen medizinischen Anwendungen eingesetzt werden kann.

Wirkmechanismus

Der Wirkmechanismus von 4,5-Bis(4-phenoxazin-10-ylphenyl)benzol-1,2-dicarbonitril beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und -wegen. Die Phenoxazin-Gruppen können an Elektronentransferreaktionen teilnehmen, was zur Bildung reaktiver Sauerstoffspezies (ROS) führt. Diese ROS können oxidativen Stress in Zellen induzieren, was zu den biologischen Aktivitäten der Verbindung beitragen kann. Darüber hinaus können die Dicarbonitril-Gruppen mit Nukleophilen interagieren, was zur Bildung kovalenter Bindungen mit Zielmolekülen führt.

Analyse Chemischer Reaktionen

Types of Reactions

4,5-bis(4-phenoxazin-10-ylphenyl)benzene-1,2-dicarbonitrile undergoes various chemical reactions, including:

Oxidation: The phenoxazine groups can be oxidized to form corresponding quinone derivatives.

Reduction: The compound can be reduced under specific conditions to yield amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.

Major Products

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

4,5-bis(4-phenoxazin-10-ylphenyl)benzene-1,2-dicarbonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and materials.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.

Wirkmechanismus

The mechanism of action of 4,5-bis(4-phenoxazin-10-ylphenyl)benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets and pathways. The phenoxazine groups can participate in electron transfer reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, which may contribute to the compound’s biological activities. Additionally, the dicarbonitrile groups can interact with nucleophiles, leading to the formation of covalent bonds with target molecules .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares 4,5-bis(4-phenoxazin-10-ylphenyl)benzene-1,2-dicarbonitrile with structurally and functionally related dicyanobenzene derivatives:

Table 1: Comparative Analysis of Key Derivatives

Structural and Functional Insights

Electron-Donor Substituents: The phenoxazine groups in the target compound exhibit stronger electron-donating capacity compared to carbazole or thiophenoxy substituents, enhancing ICT efficiency . Methylthiophenoxy derivatives (e.g., 4,5-bis(4-methylthiophenoxy)phthalonitrile) prioritize sulfur-mediated intermolecular interactions (C–H···S), favoring supramolecular assembly over ICT .

Thermal and Photochemical Stability: Phenoxazine- and carbazole-based derivatives demonstrate superior thermal stability (>300°C) due to rigid aromatic frameworks, outperforming thiol-ester derivatives (~200°C) . Propargyloxy-substituted analogs (e.g., 4-(Prop-2-yn-1-yloxy)benzene-1,2-dicarbonitrile) exhibit moderate stability but are prone to photodegradation in sensor applications .

Optoelectronic Performance: The target compound’s phenoxazine groups enable a narrower bandgap than carbazole analogs, favoring red-shifted emission in OLEDs. However, carbazole derivatives achieve higher external quantum efficiencies (EQEs) (>20%) due to optimized triplet harvesting . Thiol-ester derivatives are less suited for optoelectronics but excel in catalytic applications due to sulfur’s Lewis basicity .

Crystallographic Behavior :

- Unlike the disordered propargyloxy derivative, the target compound adopts a distorted C2v symmetry with minimal crystallographic disorder, enhancing charge mobility in solid-state devices .

Biologische Aktivität

4,5-bis(4-phenoxazin-10-ylphenyl)benzene-1,2-dicarbonitrile is a compound of significant interest due to its potential biological activities, particularly in the realms of oncology and antimicrobial applications. This article synthesizes available research findings, focusing on its biological activity, structure-activity relationships, and potential therapeutic implications.

Chemical Structure and Properties

The compound is characterized by its complex molecular structure, which includes two phenoxazine moieties linked to a benzene core with dicarbonitrile functional groups. This structural arrangement is crucial for its biological interactions.

Chemical Formula : C30H20N4O2

Molecular Weight : 484.51 g/mol

CAS Number : [Not available]

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

-

Anticancer Activity :

- The compound has shown promising antiproliferative effects against several cancer cell lines. For instance, studies have indicated that it can inhibit cell growth in human breast cancer (MCF7) and colon cancer (HT-29) cell lines.

- The mechanism of action involves disruption of microtubule dynamics through binding to the colchicine site on β-tubulin, leading to cell cycle arrest in the G2/M phase .

- Antimicrobial Properties :

Antiproliferative Activity

A study assessed the antiproliferative activity of this compound using the following parameters:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 0.5 | Microtubule disruption |

| HT-29 | 0.8 | Cell cycle arrest |

| M21 | 0.6 | β-tubulin binding |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing potent activity within nanomolar ranges .

Angiogenesis Inhibition

In chick chorioallantoic membrane (CAM) assays, the compound demonstrated significant inhibition of angiogenesis comparable to established agents like combretastatin A-4 (CA-4). This suggests potential application in cancer therapies aimed at reducing tumor vascularization .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its structural components:

- Phenoxazine Moiety : Contributes to electron delocalization and enhances photophysical properties.

- Dicarbonitrile Groups : These groups are essential for interaction with biological targets and may enhance solubility and stability in biological environments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.